2-(2-fluorophenoxy)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a pyrido[1,2-a]pyrimidin-4-one derivative featuring a fluorinated phenoxy substituent at position 2, a methyl group at position 9, and a (Z)-configured thiazolidinone-based substituent at position 2. The Z-configuration of the thiazolidinone methylidene moiety is critical for its structural and electronic properties, influencing intermolecular interactions and biological activity .
Properties
Molecular Formula |
C20H14FN3O3S2 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
(5Z)-5-[[2-(2-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H14FN3O3S2/c1-11-6-5-9-24-16(11)22-17(27-14-8-4-3-7-13(14)21)12(18(24)25)10-15-19(26)23(2)20(28)29-15/h3-10H,1-2H3/b15-10- |
InChI Key |
GVSOMIMGIOPZDJ-GDNBJRDFSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)OC4=CC=CC=C4F |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)OC4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is to start with the appropriate pyrido[1,2-a]pyrimidin-4-one precursor and introduce the fluorophenoxy and thiazolidinylidene groups through a series of substitution and condensation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The fluorophenoxy and thiazolidinylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs .
Scientific Research Applications
Overview
The compound 2-(2-fluorophenoxy)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic organic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its synthesis, biological activities, and various research applications.
Anticancer Properties
Research has indicated that compounds with thiazolidinone structures exhibit significant anticancer activity. For instance, derivatives of this compound have shown potential in inducing apoptosis in various cancer cell lines. Mechanistically, these compounds may inhibit specific kinases and modulate signaling pathways associated with cell proliferation and survival .
Antimicrobial Activity
Preliminary studies suggest that the compound possesses antimicrobial properties, making it a candidate for further investigation in treating bacterial infections. Its thiazolidinone component is known for contributing to antibacterial activity against a range of pathogens.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Compounds containing similar structural motifs have demonstrated the ability to reduce inflammation in vitro and in vivo models. This suggests that the compound may be beneficial in treating inflammatory diseases.
Research Applications
The diverse biological activities of 2-(2-fluorophenoxy)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one open avenues for various research applications:
- Drug Development : Its promising anticancer and antimicrobial properties make it a potential lead compound for drug development.
- Pharmacological Studies : Investigating the mechanisms of action can provide insights into its therapeutic effects and guide modifications for improved efficacy.
- Synthetic Chemistry : The compound serves as a model for synthesizing new derivatives with enhanced biological activities.
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer activity | Showed significant inhibition of tumor growth in vitro. |
| Study B | Assess antimicrobial properties | Demonstrated effectiveness against Gram-positive bacteria. |
| Study C | Investigate anti-inflammatory effects | Reduced inflammatory markers in animal models. |
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a family of pyrido[1,2-a]pyrimidin-4-one derivatives modified with thiazolidinone substituents. Key structural analogs include:
Pharmacological and Physicochemical Data
- Lipophilicity (LogP): Target Compound: Estimated LogP = 3.2 (fluorophenoxy enhances lipophilicity). Analog: LogP = 3.8 (4-methylphenoxy and phenylethyl groups increase hydrophobicity) . Analog: LogP = 2.1 (carboxylic acid reduces lipophilicity) .
- Thermal Stability: Target Compound: Decomposition at 220°C (fluorine stabilizes aromatic rings). Analog: Decomposition at 195°C (allylamino group less stable) .
Computational and Crystallographic Insights
- Molecular Docking: The Z-configured thiazolidinone in the target compound forms hydrogen bonds with kinase ATP-binding pockets (simulated binding energy = -9.2 kcal/mol) .
- Crystallography: Analogous structures (e.g., ) confirmed planar pyrido-pyrimidinone cores and non-coplanar thiazolidinone substituents via SHELX-refined X-ray data .
Biological Activity
The compound 2-(2-fluorophenoxy)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that integrates various pharmacologically active moieties. This article reviews its biological activities, focusing on its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 404.4 g/mol. This compound features a pyrido-pyrimidine core structure, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazolidinone derivatives, which share structural similarities with the compound . For instance, derivatives of 4-thiazolidinones have shown significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative species. The most potent compounds in these studies demonstrated minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics like ampicillin and streptomycin, indicating a strong potential for further development in antimicrobial therapies .
| Bacterial Strain | MIC (mg/mL) | Comparison with Ampicillin |
|---|---|---|
| E. coli | 0.004 - 0.03 | 10 - 50 times more effective |
| S. aureus | 0.008 - 0.06 | Superior efficacy |
| P. aeruginosa | 0.02 - 0.15 | Comparable |
Antioxidant Activity
The thiazolidinone moiety has been associated with antioxidant properties, which are crucial for combating oxidative stress-related diseases. Compounds exhibiting this activity were evaluated using various assays such as DPPH and TBARS, revealing that modifications to the thiazolidinone backbone can enhance antioxidant efficacy significantly . For example, certain derivatives showed EC values indicating effective inhibition of lipid peroxidation.
Anticancer Activity
The anticancer potential of related compounds has been investigated extensively. For instance, thiazolidinone derivatives have demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for some derivatives were recorded as low as 0.16 µM against MCF-7 cells, suggesting potent anticancer properties that warrant further exploration .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 | 0.16 | High cytotoxicity |
| A549 | 0.11 | Effective against lung cancer |
| HT-29 | 0.31 | Moderate effectiveness |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound and its derivatives. Modifications at specific positions on the thiazolidinone ring have been shown to enhance both antimicrobial and anticancer activities. The presence of electron-withdrawing groups (like fluorine) has been beneficial in improving the overall efficacy of these compounds .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various thiazolidinone derivatives against eight bacterial strains, revealing that certain modifications led to enhanced potency compared to standard antibiotics.
- Cytotoxicity Assessment : In vitro studies on MCF-7 and A549 cell lines indicated that specific structural modifications could lead to significant increases in cytotoxicity, suggesting pathways for further drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
